molecular formula C23H20N4O6 B14996865 N-[(furan-2-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide

N-[(furan-2-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide

Cat. No.: B14996865
M. Wt: 448.4 g/mol
InChI Key: UBNCKJUSUFZKPF-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a tetrahydroquinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the 4-nitrophenylmethyl intermediate: This involves nitration of a benzene ring followed by alkylation.

    Construction of the tetrahydroquinazolinone core: This step involves the cyclization of an appropriate precursor, often using a condensation reaction.

    Coupling of intermediates: The final step involves coupling the furan-2-ylmethyl and 4-nitrophenylmethyl intermediates with the tetrahydroquinazolinone core under suitable conditions, such as in the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic substitution can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and functional groups.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and nitrophenyl groups can participate in various binding interactions, while the tetrahydroquinazolinone core can provide structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-3-{1-[(4-aminophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide: Similar structure but with an amino group instead of a nitro group.

    N-[(thiophen-2-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[(furan-2-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is unique due to the combination of its furan ring, nitrophenyl group, and tetrahydroquinazolinone core. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C23H20N4O6

Molecular Weight

448.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C23H20N4O6/c28-21(24-14-18-4-3-13-33-18)11-12-25-22(29)19-5-1-2-6-20(19)26(23(25)30)15-16-7-9-17(10-8-16)27(31)32/h1-10,13H,11-12,14-15H2,(H,24,28)

InChI Key

UBNCKJUSUFZKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)NCC4=CC=CO4

Origin of Product

United States

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